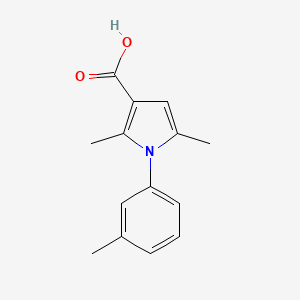

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

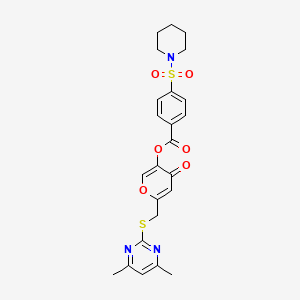

“2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrroles, such as “2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains two methyl groups attached to the pyrrole ring, a m-tolyl group (a toluene ring with a methyl group), and a carboxylic acid group .Physical And Chemical Properties Analysis

“2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid” is a solid at room temperature . It has a melting point of 160°C . As mentioned earlier, its molecular weight is 229.27, and its molecular formula is C14H15NO2 .Scientific Research Applications

Organocatalytic Applications

Research by Chowdhury and Ghosh (2009) demonstrated the use of an organocatalytic approach for the regio- and enantioselective addition of alkyl methyl ketones to β-silylmethylene malonate, showing the critical role of the silyl group in substrate reactivity and regioselection, which may be relevant to derivatives of pyrrole-3-carboxylic acid (Chowdhury & Ghosh, 2009).

Quantum Chemical Studies

Singh et al. (2013) synthesized and characterized a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their work included quantum chemical (DFT and AIM) studies on molecular structure, spectroscopic properties, and analysis of intra and intermolecular interactions, providing insights into the electronic and structural properties of pyrrole derivatives (Singh et al., 2013).

Antimicrobial Applications

Hublikar et al. (2019) focused on synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluating their antimicrobial activities, showcasing the potential of pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Polymer Synthesis and Application

Sugralina et al. (2018) investigated the synthesis of new polyesters based on nitrogen-containing heterocycles, including pyrrole derivatives, for potential applications in materials possessing biological activity. This research underscores the versatility of pyrrole derivatives in the development of new polymeric materials (Sugralina et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid are currently unknown. This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors . .

Mode of Action

As a pyrrole derivative, it may interact with its targets through a variety of mechanisms, depending on the specific target and the biochemical environment

Biochemical Pathways

Pyrrole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrrole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 160° C These properties may influence its bioavailability and pharmacokinetics

Result of Action

Given the broad range of biological activities exhibited by pyrrole derivatives, this compound may have diverse effects at the molecular and cellular level . .

properties

IUPAC Name |

2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-10(2)8-13(11(15)3)14(16)17/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJALCGKYLGWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=C2C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2845316.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2845322.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine](/img/structure/B2845325.png)

![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)

![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2845332.png)

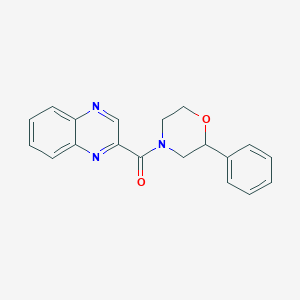

![Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2845333.png)

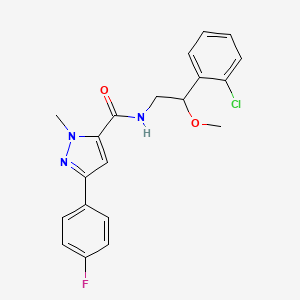

![[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2845334.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2845335.png)

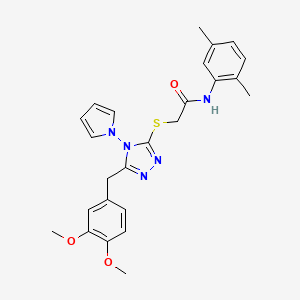

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2845336.png)

![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)